1-Propyne, 1,3,3,3-tetrafluoro-
Description
However, the evidence provided predominantly focuses on 1,3,3,3-tetrafluoropropene isomers (e.g., R-1234ze(E) and R-1234yf), which are propene derivatives with double bonds and distinct fluorine substitution patterns.
Key properties of trans-1,3,3,3-tetrafluoropropene (R-1234ze(E), CAS 29118-24-9) include:
- Molecular formula: C₃H₂F₄
- Molecular weight: 114.04 g/mol
- Boiling point: -19°C (estimated for trans-isomer)
- Density: ~1.203 g/cm³ (similar to R-1234yf)
This compound is widely used in commercial refrigeration, heat pumps, and foam-blowing applications due to its thermodynamic efficiency and compliance with environmental regulations .
Properties
CAS No. |
20174-11-2 |
|---|---|
Molecular Formula |
C3F4 |
Molecular Weight |
112.03 g/mol |
IUPAC Name |
1,3,3,3-tetrafluoroprop-1-yne |
InChI |
InChI=1S/C3F4/c4-2-1-3(5,6)7 |
InChI Key |
JOZGZOAPSZHDKX-UHFFFAOYSA-N |
Canonical SMILES |
C(#CF)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Propene Derivatives
- Starting with propene (CH3-CH=CH2), selective halogenation is performed to produce halogenated intermediates such as trichloropropane derivatives (e.g., CCl3CHClCH2Cl).
- Chlorine is reacted with propene under controlled conditions to yield these chlorinated precursors.
- The choice of halogen and reaction conditions affects the substitution pattern on the propene backbone, critical for downstream fluorination steps.
Fluorination of Halogenated Intermediates
- The chlorinated intermediates undergo fluorination, often using fluorinating agents or fluorine-containing reagents, to replace chlorine atoms with fluorine.
- This step produces compounds such as CF3CHClCH2F, where selective fluorination is achieved at specific carbon centers.
- Fluorination can be carried out in liquid or gas phase, sometimes in the presence of catalysts or solvents that facilitate halogen exchange.
Dehydrohalogenation to Form 1,3,3,3-Tetrafluoropropene
- The fluorinated intermediates are subjected to dehydrohalogenation, typically gas-phase or liquid-phase elimination reactions, to remove hydrogen halides (HCl, HBr, or HI).
- Catalysts such as iron-based compounds (e.g., FeCl3) are used to promote elimination.
- Reaction conditions include elevated temperatures (200–400 °C) and controlled pressures (0–200 psig).
- Contact times range from a few seconds to about 30 seconds to optimize conversion.
- The elimination reaction forms the carbon-carbon double bond, yielding 1,3,3,3-tetrafluoropropene (CF3CH=CHF).
- Both dehydrobromination and dehydrochlorination have been successfully employed depending on the intermediate used.
Reaction Conditions and Catalysts
| Step | Conditions | Catalysts/Solvents | Notes |
|---|---|---|---|
| Halogenation | Controlled temperature and pressure | Chlorine gas, inert solvents | Selective halogenation of propene |
| Fluorination | Liquid or gas phase, moderate temp | Fluorinating agents, solvents | Replacement of Cl by F |
| Dehydrohalogenation | 200–400 °C, 0–200 psig, seconds | FeCl3 catalyst bed, KOH (moist) | Gas-phase elimination to form double bond |
Representative Reaction Sequence
Chlorination:
CH3-CH=CH2 + Cl2 → CCl3CHClCH2Cl (trichlorinated intermediate)Fluorination:
CCl3CHClCH2Cl + Fluorinating agent → CF3CHClCH2FDehydrohalogenation:
CF3CHClCH2F → (FeCl3 catalyst, 300 °C) → CF3CH=CHF (1,3,3,3-tetrafluoropropene)
Alternative Approaches and Innovations
- Some patents describe the use of phase-transfer catalysts and alkali metal hydroxides to facilitate dehydrohalogenation in liquid phase, improving selectivity and yield.
- Oxidative methods involving oxygen and fluorinated cyclic precursors have been explored to improve single-pass yields and reduce energy consumption.
- Gas-phase dehydrofluorination at high temperatures with suitable catalysts is a common industrial approach for scale-up.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Intermediates | Reaction Type | Conditions | Catalyst/Notes |
|---|---|---|---|---|
| Halogenation | Propene + Cl2 | Electrophilic addition | Controlled temp/pressure | Chlorination to trihalide |
| Fluorination | Halogenated propene derivatives | Halogen exchange | Liquid/gas phase | Fluorinating agents |
| Dehydrohalogenation | Fluorinated halide intermediates | Elimination | 200–400 °C, ~0–200 psig | FeCl3 catalyst, KOH (moist) |
| Alternative oxidation | Heptafluorocyclopentene + O2 | Oxidative cleavage | 260 °C, molar ratio 1:1 | Improved yield, reduced energy |
Research Discoveries and Industrial Relevance
- The described multi-step halogenation-fluorination-elimination route is the most widely reported and industrially relevant method for synthesizing 1-propyne, 1,3,3,3-tetrafluoro-.
- The use of iron-based catalysts for dehydrohalogenation has been shown to provide high selectivity and conversion rates.
- Optimization of reaction conditions such as temperature, pressure, and contact time is critical for maximizing yield and minimizing byproducts.
- Recent innovations target energy efficiency and environmental impact reduction by improving single-pass yields and lowering reaction temperatures.
- The compound's importance as a low-global-warming refrigerant has driven extensive research into scalable and cost-effective synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-Propyne, 1,3,3,3-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include such as and .
Addition Reactions: Reagents such as hydrogen gas (H₂) , halogens (Cl₂, Br₂) , and hydrohalic acids (HCl, HBr) are used.
Major Products Formed
Substitution Reactions: Products include fluorinated amines and alcohols.
Addition Reactions: Products include dihalogenated and hydrogenated derivatives of 1-Propyne, 1,3,3,3-tetrafluoro-.
Scientific Research Applications
1-Propyne, 1,3,3,3-tetrafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated biomolecules.
Medicine: Explored for its potential as a fluorinated drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propyne, 1,3,3,3-tetrafluoro- involves its ability to participate in various chemical reactions due to the presence of the triple bond and fluorine atoms. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
R-1234yf (2,3,3,3-Tetrafluoropropene)
- Molecular formula : C₃H₂F₄ (isomeric with R-1234ze)
- Boiling point : -28°C
- Applications : Mobile air conditioning (MAC) systems in Europe, replacing R-134a .
- Key difference : Fluorine substitution at positions 2 and 3 vs. 1 and 3 in R-1234ze. R-1234yf has slightly lower thermodynamic efficiency but is preferred for automotive use due to safety profiles .
R-1234ze(Z) (cis-1,3,3,3-Tetrafluoropropene)
R-134a (1,1,1,2-Tetrafluoroethane)
- Molecular formula : C₂H₂F₄
- GWP : 1430 (vs. <1 for R-1234ze/yf)
- Applications : Being phased out due to high GWP; replaced by R-1234ze/yf in refrigeration .
Thermodynamic and Environmental Properties
Performance and Industrial Viability
Q & A
Q. What are the recommended synthetic routes for 1-Propyne, 1,3,3,3-tetrafluoro- under laboratory conditions?
- Methodological Answer : While direct synthesis data for 1-Propyne, 1,3,3,3-tetrafluoro- is limited, analogous fluorinated alkynes (e.g., 3,3-difluoropropyne) are synthesized via dehydrofluorination of polyfluorinated precursors. For example:
- Dehydrofluorination : Reacting 1,1,1,3,3-pentafluoropropane with a strong base (e.g., potassium tert-butoxide) under anhydrous conditions at low temperatures (~0–20°C) to minimize side reactions .
- Catalytic Methods : Use of continuous flow reactors with metal catalysts (e.g., Pd/C) to enhance yield and purity for fluorinated alkyne derivatives .
Note : Adjust reaction stoichiometry and fluorine positioning based on precursor availability.
Q. How can spectroscopic techniques characterize the structural and electronic properties of 1-Propyne, 1,3,3,3-tetrafluoro-?
- Methodological Answer :
- Mass Spectrometry (MS) : Analyze fragmentation patterns to confirm molecular weight (expected ~114 g/mol for C₃HF₄) and fluorine distribution. Compare with data for 3,3-difluoropropyne (m/z 76.04) .
- NMR Spectroscopy : Use ¹⁹F NMR to resolve fluorine environments (e.g., CF₃ vs. CF groups) and ¹H NMR for terminal alkyne proton signals (δ ~1.8–2.5 ppm).
- IR Spectroscopy : Identify C≡C stretching (~2100–2260 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Q. What safety protocols are critical for handling 1-Propyne, 1,3,3,3-tetrafluoro- in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated compounds.
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles due to potential HF release during decomposition .
- Storage : Store in sealed containers under inert gas (e.g., argon) to avoid moisture-induced degradation.
Advanced Research Questions
Q. How do fluorine substituents influence the electronic structure and reactivity of 1-Propyne, 1,3,3,3-tetrafluoro- in cycloaddition reactions?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron-withdrawing effects of fluorine on alkyne triple bond polarization. Compare with non-fluorinated propyne.
- Experimental Validation : Conduct Huisgen cycloadditions with azides under Cu(I) catalysis; monitor reaction kinetics via HPLC to assess fluorine’s impact on regioselectivity .
Q. What are the environmental degradation pathways of 1-Propyne, 1,3,3,3-tetrafluoro-?
- Methodological Answer :
- Atmospheric Studies : Simulate OH radical-mediated degradation in smog chambers. Quantify trifluoroacetic acid (TFA) as a terminal product using ion chromatography .
- Aquatic Toxicity : Test hydrolysis rates in buffered solutions (pH 4–9) and analyze fluoride ion release via ion-selective electrodes .
Q. Can 1-Propyne, 1,3,3,3-tetrafluoro- serve as a precursor for fluorinated polymers?
- Methodological Answer :
- Polymerization Screening : Explore radical-initiated copolymerization with tetrafluoroethylene (TFE) under high-pressure conditions. Use GPC and DSC to assess molecular weight distribution and thermal stability .
- Surface Functionalization : Graft fluorinated polymers onto silica nanoparticles via click chemistry; characterize hydrophobicity via contact angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
